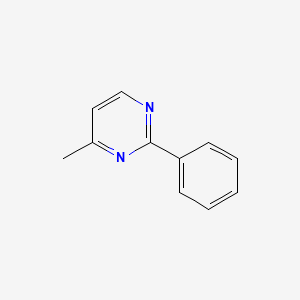

4-Methyl-2-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPENFJAKMNONFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344619 | |

| Record name | 4-Methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-48-7 | |

| Record name | 4-Methyl-2-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34771-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Importance of Pyrimidine Scaffolds in Modern Chemical and Biological Research

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. Its importance is fundamentally rooted in its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of the nucleic acids, DNA and RNA. derpharmachemica.commdpi.com This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The synthetic accessibility and the diverse opportunities for functionalization of the pyrimidine ring have led to its widespread use in drug discovery and materials science. mdpi.com Pyrimidine derivatives exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. mdpi.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, and various substituents can be introduced to modulate the electronic properties, solubility, and binding interactions of the molecule with biological targets. This versatility allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com

Historical Trajectories and Milestones in the Study of Phenylpyrimidine Derivatives

The study of pyrimidine (B1678525) derivatives dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, in 1818. The term "pyrimidine" itself was coined by Pinner, combining "pyridine" and "amidine" to describe this class of compounds. The early 20th century saw significant progress in understanding pyrimidine chemistry, particularly with the recognition of their role in nucleic acids.

The introduction of a phenyl group onto the pyrimidine scaffold marked a significant step in expanding the chemical space and potential applications of these heterocycles. Early research in the mid-20th century focused on the synthesis and characterization of various phenyl-substituted pyrimidines. These early investigations laid the groundwork for the development of more complex derivatives and explored their potential as therapeutic agents. For instance, research dating back to 1947 highlighted the importance of 2,4-diaminopyrimidine (B92962) compounds, which served as key intermediates in the preparation of bacteriostatic agents. The development of synthetic methodologies to introduce phenyl groups and other substituents was a critical milestone, enabling the systematic exploration of structure-activity relationships.

Current Research Frontiers and Emerging Scholarly Interests in 4 Methyl 2 Phenylpyrimidine

Established Synthetic Routes for this compound Core Structures

The construction of the this compound core relies on well-established principles of organic synthesis, primarily involving condensation and cyclization reactions. These methods provide a reliable foundation for accessing the pyrimidine ring system.

Condensation Reactions in Pyrimidine Synthesis

The most prevalent and widely utilized method for constructing the pyrimidine ring is through the condensation of a 1,3-dielectrophilic three-carbon unit with a dinucleophilic N-C-N fragment, such as amidines, ureas, or guanidines. bu.edu.egnih.gov This approach, often referred to as the Pinner synthesis, is a cornerstone of pyrimidine chemistry. slideshare.netmdpi.com In the context of this compound, this would typically involve the reaction of benzamidine (B55565) with a suitable 1,3-dicarbonyl compound, such as acetylacetone, or a related β-keto ester. slideshare.netmdpi.com

The classical Pinner synthesis involves the condensation of a non-N-substituted amidine and a β-keto ester or β-diketone in the presence of an acid catalyst to form the pyrimidine ring. slideshare.net Modifications to this reaction allow for the synthesis of a wide variety of substituted pyrimidines. For instance, using α,β-unsaturated ketones or α-azidovinyl ketones as the three-carbon component can lead to diverse substitution patterns on the resulting pyrimidine ring. mdpi.com

A general representation of this condensation is the reaction between an amidine and a 1,3-dicarbonyl compound, which proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization to yield the final pyrimidine product. bu.edu.egslideshare.net

Microwave-Assisted Synthetic Approaches and Efficiency Optimization

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsisinternational.org The synthesis of pyrimidine derivatives, including those related to this compound, has significantly benefited from this technology. nih.govnih.govmdpi.com

Microwave irradiation can dramatically reduce reaction times for pyrimidine synthesis, in some cases from hours to minutes, while also improving product yields. tandfonline.commdpi.com For example, the Biginelli reaction, a three-component condensation to form dihydropyrimidines, has been shown to be highly efficient under microwave conditions, with yields often ranging from 65-90%. tandfonline.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. tandfonline.com

The use of ionic liquids as reaction media in combination with microwave irradiation has also proven to be an effective strategy for pyrimidine synthesis. nih.gov This approach not only enhances reaction rates but also allows for the recycling of the ionic liquid, making the process more environmentally friendly. nih.gov

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

| Biginelli Condensation | Microwave Irradiation | 5-15 min | 65-90 | tandfonline.commdpi.com |

| Pyrimidine Synthesis | Microwave in Ionic Liquid | Not Specified | High | nih.gov |

| Cyclocondensation | Microwave Irradiation | 10-15 min | Not Specified | rsisinternational.org |

Cyclization Strategies for Pyrimidine Ring Formation

Beyond the classical condensation reactions, various cyclization strategies offer alternative routes to the pyrimidine core. These methods often involve the intramolecular cyclization of a pre-formed linear precursor. researchgate.net

One such strategy involves the reaction of α,β-unsaturated ketoximes with activated nitriles, catalyzed by copper, to produce 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Another approach utilizes an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction of trifluorinated 2-bromoenones with amidines to yield trifluoromethylated pyrimidines. mdpi.com

Furthermore, multicomponent reactions offer a highly efficient means of constructing complex pyrimidine derivatives in a single step. For example, an iridium-catalyzed multicomponent synthesis can produce pyrimidines from amidines and up to three different alcohols. mdpi.comorganic-chemistry.org These advanced strategies highlight the versatility of cyclization reactions in accessing a diverse range of pyrimidine structures. nih.gov

Advanced Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified through various derivatization reactions to introduce new functional groups and modulate its chemical and biological properties. libretexts.orggcms.czgreyhoundchrom.com These transformations are crucial for developing new compounds with specific applications.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions 2, 4, and 6. core.ac.ukbeilstein-journals.orgnih.gov The presence of halogen atoms at these positions makes them excellent leaving groups for substitution by various nucleophiles, including amines, alkoxides, and thiols. beilstein-journals.orgnih.govmdpi.com For instance, chloropyrimidines can be readily converted to aminopyrimidines by reaction with amines. mdpi.comderpharmachemica.com

Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. core.ac.ukbeilstein-journals.org However, the presence of electron-donating groups, such as amino or hydroxyl groups, can activate the ring towards electrophilic attack, which typically occurs at the C-5 position. beilstein-journals.orgresearchgate.net Halogenation and nitration are common electrophilic substitution reactions that can be performed on activated pyrimidine rings. mdpi.comcsir.co.za

| Reaction Type | Position(s) | Activating/Deactivating Factors | Example Reagents | Reference |

| Nucleophilic Aromatic Substitution | C2, C4, C6 | Electron-withdrawing groups enhance reactivity. | Amines, Alkoxides, Thiols | beilstein-journals.orgnih.govmdpi.com |

| Electrophilic Aromatic Substitution | C5 | Electron-donating groups required for activation. | N-halosuccinimides (for halogenation), Nitrating agents | beilstein-journals.orgresearchgate.netmdpi.com |

Oxidation and Reduction Transformations of Functional Groups

Functional groups attached to the this compound core can undergo a variety of oxidation and reduction reactions to introduce further chemical diversity. libretexts.org The methyl group at the C-4 position can be a site for oxidation or halogenation. For example, reaction with N-bromosuccinimide (NBS) can introduce a bromine atom onto the methyl group, forming 5-bromomethyl-4-methyl-2-phenylpyrimidine. prepchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Methodology)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds. rsc.orgscience.gov This methodology is highly effective for the synthesis of 2,4-disubstituted pyrimidines like this compound. The typical approach involves the reaction of a pyrimidine derivative bearing a leaving group (such as a halogen or tosylate) with an organoboron compound. d-nb.infonih.gov

The synthesis of this compound can be achieved by coupling a 2-halopyrimidine with phenylboronic acid or, conversely, a 2-phenylpyrimidine derivative with a methyl-donating reagent, though the former is more common. For instance, the reaction of 2-chloro-4-methylpyrimidine (B15830) with phenylboronic acid in the presence of a palladium catalyst and a base affords the target molecule. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and regioselectivity, especially in more complex di- or tri-substituted pyrimidines. nih.gov

Research has shown that the reactivity of halogens on a pyrimidine ring can be selectively controlled. For dichloropyrimidines, substitution often occurs preferentially at the C-4 position. nih.gov However, careful selection of reaction conditions allows for sequential and regioselective couplings. Microwave-assisted Suzuki–Miyaura reactions have also been shown to be fast and efficient for these types of transformations, often leading to good-to-excellent yields in shorter reaction times. rsc.orgd-nb.info

| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Pyrimidyl Tosylate | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 100 °C, 1 hr (Microwave) | 97 | d-nb.info |

| 2 | 5-Bromopyrimidine | 4-Biphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 °C, 8 hr | 87 | bohrium.com |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C | High | nih.gov |

| 4 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 110 °C | 89 | rsc.org |

Functional Group Interconversions and Strategic Modifications

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the modification of a molecule's chemical properties without altering its core carbon skeleton. ub.edunumberanalytics.com Once the this compound scaffold is assembled, various functional group interconversions can be performed to generate a library of derivatives. These modifications can be strategically employed to explore structure-activity relationships in medicinal chemistry or to fine-tune the physicochemical properties of the compound.

Key modifications can be made at several positions:

The Methyl Group (C4): The methyl group can be a handle for further reactions. For example, it can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group, opening pathways to a variety of other derivatives.

The Phenyl Ring (C2): The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or acylation. The resulting substituted phenyl rings can then be further modified. For instance, a nitro group can be reduced to an amine, which can then participate in amide bond formation or other coupling reactions.

The Pyrimidine Ring: While the pyrimidine ring is generally electron-deficient, it can still undergo specific modifications. For example, a precursor like 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine can be selectively functionalized by reacting it with various nucleophiles like alkoxides or amines to displace the chloro groups. nih.gov Similarly, a nitrile group at the 5-position can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.

| Starting Material | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Cyano-2-phenylpyrimidine | Nitrile Hydrolysis | Conc. HCl, reflux, 12 hr | 2-Phenylpyrimidine-5-carboxylic acid | ~70 (est.) | |

| 4,6-Dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine | Nucleophilic Substitution | NaOMe, MeOH | 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine | High | nih.gov |

| 4,6-Dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine | Nucleophilic Substitution | MeSH, NaH, THF | 4-Chloro-6-(methylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine | 48 | nih.gov |

| N4-(Substituted thiazol-2-yl)-N2-phenyl-5-bromopyrimidine-2,4-diamine | Modification of Phenyl Ring | Various aromatic amines, conc. HCl, 2-methoxyethanol, 120 °C | N4-(Substituted thiazol-2-yl)-N2-(substituted phenyl)pyrimidine-2,4-diamines | 60-89 | acs.org |

Methodological Advancements in Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for developing practical, efficient, and scalable synthetic routes. For the synthesis of substituted pyrimidines, research has focused on screening catalysts, ligands, bases, solvents, and temperature to maximize product yield and minimize side reactions. researchgate.netresearchgate.net

In palladium-catalyzed reactions, the choice of the palladium source and the associated ligand is crucial. While Pd(PPh₃)₄ is a classic catalyst, other systems like Pd(OAc)₂ with phosphine (B1218219) ligands or more advanced catalysts like PdCl₂(dppf) or XPhosPdG3 have been shown to be more effective for specific substrates, particularly those that are sterically hindered or electronically challenging. rsc.orgd-nb.inforesearchgate.net For example, a systematic screening for the synthesis of fused imidazo[1,2-a]pyrimidines revealed that PdCl₂ with K₂CO₃ in toluene (B28343) at 80 °C provided the optimal conditions, yielding the product in 80% yield. researchgate.netacs.org

The solvent also plays a significant role. Studies have shown that polar solvents like water, DMF, or ethanol (B145695) can be superior for certain Suzuki couplings of pyrimidine derivatives, even when the reagents have poor solubility. d-nb.info The use of microwave irradiation has emerged as a key advancement, often dramatically reducing reaction times from hours to minutes and improving yields. d-nb.inforesearchgate.net This technology allows for rapid and uniform heating, which can overcome activation barriers and suppress the formation of byproducts. Careful optimization of these parameters is key to achieving high selectivity, which is particularly important when multiple reactive sites are present on the substrate. rsc.org

| Reaction Type | Parameter Screened | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| Intramolecular Dehydrogenative Coupling | Catalyst | PdCl₂ (5 mol%) | 80% yield, superior to Pd(OAc)₂, Pd(OH)₂, Fe, Zn, and Sn salts | researchgate.netacs.org |

| Intramolecular Dehydrogenative Coupling | Solvent | Toluene | Higher yield compared to MeCN, DMF, DMSO, and THF | researchgate.netacs.org |

| Suzuki-Miyaura Coupling | Catalyst System | Pd(OAc)₂ / PPh₃ | Stressed the importance of a phosphine ligand for catalyst stabilization | d-nb.info |

| Suzuki-Miyaura Coupling | Solvent | Water | Proved to be the best medium regardless of heating source (conventional vs. microwave) | d-nb.info |

Vibrational Spectroscopy for Molecular Vibrational Characteristics

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a critical analytical tool, complementing infrared (IR) spectroscopy for the vibrational analysis of this compound and its derivatives. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. This often allows for the observation of symmetric vibrations and skeletal modes that may be weak or absent in IR spectra.

In the study of pyrimidine-based compounds, Raman spectra provide detailed information on the vibrational modes of the pyrimidine and phenyl rings. mdpi.comresearchgate.net The fingerprint region (below 1700 cm⁻¹) is particularly rich with characteristic vibrations. For instance, the signature ring breathing mode of pyrimidine, a key indicator of substitution and intermolecular interactions, is often a strong band in the Raman spectrum. mdpi.com Modifications to the pyrimidine core, such as the addition of phenyl and methyl groups, affect a select few of the normal modes of the parent pyrimidine molecule. mdpi.com

Studies on related pyrimidine derivatives have successfully used Raman spectroscopy to identify and assign various vibrational modes. mdpi.compsu.edu For example, in pyrimidine nucleosides, the region between 800 and 1200 cm⁻¹ is dominated by modes localized in the sugar ring, while the 1200 to 1500 cm⁻¹ region shows coupling between the base and sugar rings. psu.edu For this compound derivatives, specific bands can be assigned to C-H stretching, ring stretching, and in-plane and out-of-plane deformation modes of both the pyrimidine and phenyl rings. nih.gov The analysis is often focused on how the vibrational frequencies shift upon changes in substitution or crystal packing, providing insights into the electronic and structural properties of the molecule. researchgate.net

The following table presents typical Raman vibrational frequencies observed for pyrimidine derivatives, which are relevant for the analysis of this compound.

Table 1: Representative Raman Vibrational Frequencies for Pyrimidine Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3065 | C-H Stretching | nih.gov |

| ~1606 | Symmetric Ring Stretching (ν8a) | mdpi.com |

| ~1556 | Asymmetric Ring Stretching (ν8b) | mdpi.com |

| ~1240 | Kekule-type Ring Vibration | nih.gov |

| ~740 | Ring Breathing Mode | nih.gov |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Determination of Crystal System and Space Group

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information about the molecular structure, crystal packing, and intermolecular interactions. For derivatives of this compound, this technique reveals the crystal system and space group, which define the symmetry of the crystal lattice.

Studies on a variety of this compound derivatives and related structures have shown that they commonly crystallize in centrosymmetric space groups, with the monoclinic system being particularly prevalent. nih.govscilit.comcjsc.ac.cnsemanticscholar.org The space group P2₁/c is frequently observed for these types of compounds. nih.govscilit.comsemanticscholar.org However, other crystal systems and space groups, such as orthorhombic (e.g., Pbca) and triclinic (e.g., P-1), have also been reported, depending on the specific substituents on the pyrimidine core. researchgate.netbohrium.com The presence of different functional groups can significantly influence the packing of the molecules, leading to the formation of different crystal symmetries. nih.gov In some cases, polymorphism, where a compound crystallizes in multiple forms with different space groups, has been observed. researchgate.netrsc.org

Table 3: Crystallographic Data for Selected this compound Derivatives and Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Methyl-1-(3-methylphenyl)-6-phenylpyrimidine-2(1H)-selenone | Monoclinic | P2₁/c | nih.govcrystallography.net |

| 1-(4-Chlorophenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone | Monoclinic | P2₁/c | nih.gov |

| 1-(2-Methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone | Monoclinic | P2₁/c | scilit.com |

| 1-(4-Methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone | Monoclinic | P2₁/n | scilit.com |

| Diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) | Orthorhombic | Pbca | researchgate.net |

| 5,7-Dimethyl-3-phenyl- mdpi.comtandfonline.comiucr.orgtriazolo[4,3-a]pyrimidine | Monoclinic | P2₁/c | bohrium.com |

Conformational Analysis and Dihedral Angle Investigations

The molecular conformation of this compound derivatives, particularly the relative orientation of the phenyl and pyrimidine rings, is a key structural feature determined by X-ray crystallography. This orientation is best described by the dihedral angle between the planes of the two aromatic rings. nih.gov

In most observed structures, the pyrimidine ring is essentially planar. mdpi.com The phenyl ring at the C2 position is typically twisted out of the plane of the pyrimidine ring. The magnitude of this twist, or dihedral angle, varies depending on the substitution pattern and the forces of crystal packing. For example, in a series of 5-hydroxymethyl-2-phenylpyrimidine derivatives, the dihedral angle between the pyrimidine and the C2-phenyl ring was found to range from 9.5(2)° to 26.4(2)°. mdpi.com Similarly, in a series of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the molecular geometries were observed to differ slightly in the mutual orientation of the rings. nih.govscilit.com

This non-coplanar arrangement is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and atoms on the pyrimidine ring. The specific conformation adopted in the crystal is a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice.

Table 4: Selected Dihedral Angles in 2-Phenylpyrimidine Derivatives

| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-Amino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine and C2-Phenyl | 26.4(2) | mdpi.com |

| 4-Propylamino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine and C2-Phenyl | 9.5(2) | mdpi.com |

| 4-Allylamino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine and C2-Phenyl | 10.9(2) | mdpi.com |

| 4-Isopropylamino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine and C2-Phenyl | 15.7(2) | mdpi.com |

Identification and Characterization of Intermolecular Interactions and Hydrogen Bond Networks

The packing of this compound derivatives in the crystal is governed by a network of intermolecular interactions. While strong hydrogen bonds (like O-H···N or N-H···N) are significant when suitable functional groups are present, weak C-H···N, C-H···O, and C-H···π hydrogen bonds often play a crucial role in stabilizing the crystal structure. nih.govmdpi.com

In the crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the molecular packing is dominated by C-H···N and C-H···Se interactions. nih.govscilit.com The introduction of a chloro substituent can lead to additional C-H···Cl interactions. nih.gov For derivatives containing hydroxyl or amino groups, more classical hydrogen-bonding networks are observed. For instance, in 5-hydroxymethyl-2-phenylpyrimidine derivatives, the hydroxyl groups typically act as donors in intermolecular hydrogen bonds, forming chains and sheets that define the supramolecular architecture. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of the electronic structure and reactivity of molecules. For 4-Methyl-2-phenylpyrimidine, DFT calculations provide valuable insights into its fundamental properties.

Geometry Optimization and Energetic Stability Analysis

Theoretical calculations using DFT, particularly with the B3LYP functional and a 6-311G(d,p) basis set, are instrumental in determining the most stable conformation of this compound. jacsdirectory.com The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the structure with the minimum energy. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine (B1678525) Ring Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 |

| C2-N3 | 1.33 | N1-C2-N3 |

| N3-C4 | 1.34 | C2-N3-C4 |

| C4-C5 | 1.39 | N3-C4-C5 |

| C5-C6 | 1.39 | C4-C5-C6 |

| C6-N1 | 1.34 | C5-C6-N1 |

Note: The values in this table are representative for a substituted pyrimidine ring and may vary slightly for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. jacsdirectory.comphyschemres.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values that typically show good correlation with experimental data. materialsciencejournal.org The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation. For this compound, the predicted shifts would help in assigning the signals in the experimental spectrum to specific protons and carbons in the pyrimidine and phenyl rings, as well as the methyl group.

Vibrational Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The theoretical infrared (IR) and Raman spectra can be generated from these frequencies and their corresponding intensities. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, improving the agreement with experimental spectra. physchemres.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch | Phenyl Ring | 3100-3000 |

| C-H stretch | Methyl Group | 2980-2870 |

| C=N stretch | Pyrimidine Ring | 1650-1550 |

| C=C stretch | Aromatic Rings | 1600-1450 |

| C-N stretch | Pyrimidine Ring | 1350-1250 |

Note: These are typical frequency ranges and the exact values for this compound would be obtained from specific DFT calculations.

Tautomeric Equilibrium Studies

While this compound is the most common tautomeric form, DFT calculations can be employed to investigate the possibility of other tautomers and their relative stabilities. researchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. By calculating the total energies of all possible tautomers, their relative populations at equilibrium can be determined using the Boltzmann distribution. These studies are crucial for understanding the reactivity and potential biological activity of the compound, as different tautomers may exhibit distinct chemical properties.

Molecular Electronic Properties and Reactivity Descriptors

The electronic properties of this compound, as determined by computational methods, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. DFT calculations can accurately predict the energies of the HOMO and LUMO and visualize their spatial distribution, identifying the regions of the molecule that are most likely to be involved in electron donation and acceptance. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These are typical energy ranges for similar aromatic heterocyclic compounds and the precise values for this compound would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular interactions. wikipedia.org It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of the molecule (i.e., core electrons, lone pairs, and bonding orbitals).

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface map uses a color-coded scheme to represent the electrostatic potential at different points on the molecule's surface. researchgate.net

In this map, regions of negative electrostatic potential, typically colored red and yellow, are electron-rich and represent the most likely sites for electrophilic attack (nucleophilic centers). researchgate.netmdpi.com Conversely, areas with positive electrostatic potential, colored blue, are electron-poor and indicate sites susceptible to nucleophilic attack (electrophilic centers). researchgate.net Green areas represent neutral or regions with near-zero potential. researchgate.net

For pyrimidine derivatives, MEP analysis consistently identifies the nitrogen atoms within the pyrimidine ring as the primary nucleophilic centers. researchgate.net A study on the closely related 4-phenylpyrimidine (B189444) revealed that the regions around the nitrogen atoms are characterized by negative potential, making them the most probable sites for interactions with electrophiles or for protonation. researchgate.netnih.gov The phenyl ring and methyl group, in contrast, typically exhibit less negative or neutral potential. The analysis of MEP maps is therefore instrumental in understanding and predicting the noncovalent interactions and chemical reactivity of this compound. chemrxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com By quantifying physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby accelerating the drug discovery process. jocpr.comnih.gov The fundamental principle is that variations in the biological activity of a group of structurally similar molecules are dependent on changes in their molecular features. nih.gov

While specific QSAR studies focusing exclusively on this compound are not extensively documented, numerous investigations have been performed on broader classes of pyrimidine derivatives to predict various biological activities. scielo.brresearchgate.net These studies build robust models using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to correlate descriptors with activities such as antifungal, larvicidal, and antileishmanial properties. scielo.brresearchgate.netresearchgate.net

The generated QSAR models help identify the key structural requirements for a specific biological response. nih.gov For instance, studies on pyrimidine derivatives have shown that properties related to hydrophobicity and the presence of specific substituent groups can significantly influence their larvicidal activity against Aedes aegypti. scielo.br This information is invaluable for the rational design of new, more potent pyrimidine-based therapeutic agents. nih.gov

Table 1: Examples of QSAR Studies on Pyrimidine Derivatives

| Compound Series | Biological Activity Studied | Modeling Technique | Key Findings/Descriptors |

|---|---|---|---|

| Pyrimidine derivatives | Larvicidal activity against Aedes aegypti | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Hydrophobicity and specific substituent patterns (methyl, methoxy) were found to be crucial for activity. scielo.br |

| 1,6-Dihydropyrimidine derivatives | Antifungal activity | Genetic function approximation | Lipophilic, electronic, and spatial descriptors were correlated with fungal inhibition. nih.gov |

| Pyrimidine derivatives | Antileishmanial activity | MLR, Non-linear regression (RNLM) | Robust models were developed to predict activity and guide the design of new potent candidates. researchgate.net |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, providing critical insights into the binding modes, affinities, and interactions between a potential drug candidate and its biological target. nih.gov

For the pyrimidine scaffold, which is present in numerous bioactive compounds, molecular docking studies have been extensively used to elucidate interaction mechanisms with various protein targets. Although specific docking studies for this compound are not widely reported, research on analogous pyrimidine derivatives reveals common interaction patterns. These studies often show that the pyrimidine core can form crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.gov For example, docking simulations of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) showed hydrogen bonding between the pyrimidine nitrogens and residues like LYS 33 and THR 14. nih.gov

Furthermore, the phenyl group, a key feature of this compound, frequently engages in hydrophobic and pi-alkyl interactions with protein residues. nih.gov These simulations are vital for understanding the structure-activity relationships at a molecular level and for guiding the optimization of lead compounds to enhance their binding affinity and selectivity. nih.gov

Table 2: Examples of Molecular Docking Studies with Pyrimidine Derivatives

| Protein Target | Pyrimidine Derivative Class | Key Interactions Observed | Predicted Binding Energy (Sample) |

|---|---|---|---|

| Human Cyclin-Dependent Kinase 2 (CDK2) | Substituted 2-aminopyrimidines | Hydrogen bonds with THR 165, GLU 12, LYS 33; Pi-alkyl interactions. nih.gov | -7.9 kcal/mol. nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Novel pyrimidine derivatives | Hydrogen bonds with key active site residues like THR26, GLU166, CYS145. nih.gov | Not specified in abstract. nih.gov |

| DNA (PDB ID: 1D18) | 4,6-Dihydrazone pyrimidines | Pyrimidine group insertion into base pairs; Hydrogen bonds with guanine (B1146940) and cytosine residues. nih.gov | Not specified in abstract. nih.gov |

| Acetylcholinesterase (AChE) | A synthesized pyrimidine derivative (PMMS) | Indicated potential as a strong AChE inhibitor. rsc.orgrsc.orgnih.gov | Not specified in abstract. rsc.orgrsc.orgnih.gov |

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment (ADME Prediction)

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, helping to filter out candidates that are likely to fail in later stages. A key part of this assessment is evaluating "drug-likeness," which gauges whether a compound has properties consistent with known drugs.

One of the most widely used guidelines for assessing drug-likeness for orally administered drugs is Lipinski's Rule of Five. mdpi.com This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) less than 500 Daltons

An octanol-water partition coefficient (log P) not greater than 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Studies on various pyrimidine derivatives often include in silico ADME predictions to evaluate their potential as drug candidates. mdpi.com For example, an analysis of newly synthesized 5-hydroxymethylpyrimidines assessed these key physicochemical properties. mdpi.com For this compound, a theoretical calculation of these parameters would be a critical first step in evaluating its drug-like potential.

Table 3: Lipinski's Rule of Five Parameters for Drug-Likeness Assessment

| Parameter | Lipinski's Guideline | Importance |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Affects diffusion and transport across biological membranes. mdpi.com |

| Log P (Lipophilicity) | ≤ 5 | Crucial for solubility and membrane permeability. mdpi.com |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Influences solubility and binding to targets. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and receptor binding. mdpi.com |

Exploration of Linear and Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like optoelectronics, optical data processing, and telecommunications. nih.gov Organic molecules, particularly those with π-conjugated systems, have attracted considerable attention as potential NLO materials due to their design flexibility and potentially large NLO responses. nih.gov The pyrimidine ring, with its electron-withdrawing nature and aromaticity, is an ideal scaffold for creating push-pull molecules that can exhibit enhanced NLO behavior. nih.gov

Computational methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net Key parameters calculated include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

Table 4: Key Parameters in Computational NLO Property Exploration

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Linear Polarizability | α | Describes the tendency of the molecular charge distribution to be distorted by an external electric field. researchgate.net |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response, crucial for applications like second-harmonic generation. researchgate.net |

| Third-Order Nonlinear Susceptibility | χ(3) | Relates to the third-order NLO response of a material. rsc.orgnih.gov |

Biological Activities and Pharmacological Potential of 4 Methyl 2 Phenylpyrimidine Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 4-methyl-2-phenylpyrimidine have demonstrated significant promise in combating various microbial pathogens, including bacteria, fungi, and protozoa. These compounds have been the subject of numerous studies to determine their spectrum of activity and mechanisms of action.

Antibacterial Spectrum and Potency against Bacterial Strains

Substituted pyrimidine (B1678525) derivatives have shown notable efficacy against a range of bacterial strains, including multidrug-resistant isolates. Their antibacterial activity is influenced by the nature and position of substituents on the pyrimidine and phenyl rings.

One study detailed the synthesis and in-vitro antibacterial evaluation of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. These compounds displayed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Notably, compounds with specific substitutions on the phenylfuran ring were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov

Another area of investigation involves N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, which have been synthesized and tested for their antibacterial activity against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. mdpi.com Certain analogues in this series demonstrated significant zones of inhibition, indicating their potential as effective antibacterial agents against these resistant strains. mdpi.com

The following table summarizes the antibacterial activity of selected pyrimidine derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant Gram-positive bacteria | 2-8 | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | S. aureus KCTC 209 | 8-64 | nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Not specified in MIC values | mdpi.com |

Antifungal Properties and Mechanisms

The antifungal potential of 2-phenylpyrimidine (B3000279) derivatives has been a significant area of research, with studies revealing their ability to inhibit the growth of various pathogenic fungi. A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as inhibitors of CYP51, a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.govrsc.org In vitro antifungal testing of these compounds showed that some derivatives exhibited good efficacy against seven common clinically susceptible fungal strains, with activity significantly superior to the first-line drug fluconazole. nih.govnih.govrsc.org

Furthermore, investigations into other pyrimidine derivatives have demonstrated a broad spectrum of antifungal activity. For instance, certain novel pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their in vitro antifungal activities against plant pathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Some of these compounds exhibited high inhibition rates, with one derivative in particular showing excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was better than the commercial fungicide Pyrimethanil. frontiersin.org

The antifungal activities of various pyrimidine derivatives are highlighted in the table below.

| Derivative Type | Fungal Strain(s) | Activity/Mechanism | Reference |

| 2-Phenylpyrimidine derivatives | Clinically susceptible fungal strains | CYP51 inhibition | nih.govnih.govrsc.org |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | EC50 of 10.5 µg/mL | frontiersin.org |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea strains | Significant antifungal activity | frontiersin.org |

Antileishmanial Activity Studies

Research into the antiprotozoal properties of pyrimidine derivatives has revealed their potential against Leishmania species, the causative agents of leishmaniasis. A study on highly substituted pyrazole (B372694) and pyrimidine derivatives identified compounds with the ability to inhibit Leishmania infantum and Leishmania tropica protozoa at micromolar concentrations. nih.gov One particular pyrimidine analog was found to be active against both L. tropica and L. infantum. nih.gov The nature of the substituent at a specific position on the pyrimidine ring appeared to be crucial for the observed antileishmanial activity. nih.gov

While direct studies on this compound derivatives are limited, the activity of related pyrimidine scaffolds suggests that this chemical class is a promising starting point for the development of new antileishmanial agents.

Antivirulence Activity (e.g., Microbial Biofilm Inhibition)

In addition to direct antimicrobial killing, some pyrimidine derivatives exhibit antivirulence activity by inhibiting bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. A study on a set of 2,4,5,6-tetrasubstituted pyrimidines demonstrated their ability to effectively inhibit the growth and biofilm formation of Staphylococcus aureus. nih.gov Certain compounds in this series not only prevented the onset of biofilm formation but also had the capacity to kill pre-formed biofilms. nih.gov These derivatives were shown to reduce the viability of pre-formed S. aureus biofilms by over 90% at concentrations only twice their minimum inhibitory concentration. nih.gov This highlights the potential of pyrimidine derivatives as anti-biofilm agents to combat chronic and persistent bacterial infections.

Anticancer and Antineoplastic Research

The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively explored, revealing promising candidates for the development of novel anticancer therapies.

Cytotoxic Activity against Diverse Cancer Cell Lines

Numerous studies have reported the synthesis and in vitro evaluation of pyrimidine derivatives, demonstrating their ability to inhibit the proliferation of a wide range of human cancer cell lines.

For example, a series of novel indolyl-pyrimidine hybrids were synthesized and evaluated for their in vitro antiproliferative activity against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines. nih.gov One compound, in particular, showed potent antiproliferative activity against these cell lines with IC50 values of 5.1, 5.02, and 6.6 μM, respectively. nih.gov

In another study, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were designed and examined for their antitumor activities against HepG-2 and MCF-7 cancer cell lines. nih.govrsc.org Several of these derivatives exhibited superior anticancer activities against both cell lines. nih.govrsc.org

Furthermore, the cytotoxic activity of imidazo[1,2-a]pyrimidine (B1208166) derivatives was screened against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net Two compounds showed remarkable inhibition of MCF-7 cells with IC50 values of 43.4 and 39.0 μM, and of MDA-MB-231 cells with IC50 values of 35.9 and 35.1 μM, respectively. researchgate.net

The table below provides a summary of the cytotoxic activities of various pyrimidine derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast) | 5.1 | nih.gov |

| Indolyl-pyrimidine hybrid (4g) | HepG2 (Liver) | 5.02 | nih.gov |

| Indolyl-pyrimidine hybrid (4g) | HCT-116 (Colon) | 6.6 | nih.gov |

| Imidazo[1,2-a]pyrimidine derivative (3d) | MCF-7 (Breast) | 43.4 | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivative (4d) | MCF-7 (Breast) | 39.0 | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivative (3d) | MDA-MB-231 (Breast) | 35.9 | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast) | 35.1 | researchgate.net |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | mdpi.com |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | mdpi.com |

Mechanisms of Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of cancerous cells. Certain derivatives of this compound have demonstrated the ability to trigger this process in various cancer cell lines. The primary mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.

Research has shown that some pyrimidine derivatives can upregulate the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax) while downregulating the expression of anti-apoptotic proteins such as Bcl-2 itself. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executive enzymes of apoptosis.

For instance, a study on pyrimidine derivatives with aryl urea (B33335) moieties revealed their capacity to induce apoptosis in colon cancer cells. mdpi.com Mechanistic investigations indicated that the lead compound arrested the cell cycle at the G2/M phase and initiated apoptosis by increasing the levels of Bax and cleaved PARP, while decreasing Bcl-2 expression. mdpi.com Furthermore, these compounds were observed to cause a loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. mdpi.com Similarly, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have also been reported to induce apoptosis in cancer cells, as evidenced by an increase in the sub-G1 population and cleavage of PARP-1. mdpi.com

| Compound Class | Cancer Cell Line | Apoptotic Mechanism | Key Proteins Modulated |

| Pyrimidine with aryl urea moieties | Colon Cancer (SW480) | Intrinsic Pathway | Bax (Upregulated), Bcl-2 (Downregulated), Cleaved PARP (Upregulated) |

| Thiazolo[5,4-d]pyrimidines | Lung Cancer (A549), Leukemia (HL-60) | Intrinsic Pathway | PARP-1 (Cleaved), Procaspase-3 (Inhibited) |

Inhibition of Tubulin Polymerization as an Anticancer Mechanism

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs. nih.gov A number of heterocyclic compounds, including derivatives of this compound, have been identified as inhibitors of tubulin polymerization.

These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules. mdpi.comnih.gov This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, triggering mitotic catastrophe and ultimately resulting in apoptotic cell death. mdpi.com

For example, certain heterocyclic-fused pyrimidines have been shown to be potent inhibitors of tubulin polymerization, demonstrating efficacy against paclitaxel-resistant prostate cancer cells. nih.gov These compounds effectively inhibited tubulin polymerization in a dose-dependent manner. nih.gov In a similar vein, triazole and tetrazole analogues of combretastatin (B1194345) A-4, which feature a pyrimidine scaffold, have displayed significant inhibition of tubulin assembly. mdpi.com

| Compound Type | Target Site | Effect on Tubulin | Consequence in Cancer Cells |

| Heterocyclic-fused pyrimidines | Colchicine binding site | Inhibition of polymerization | G2/M phase arrest, Apoptosis |

| Triazole/tetrazole pyrimidine analogues | Colchicine binding site | Inhibition of assembly | G2/M phase arrest, Apoptosis |

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their dysregulation is a common feature in many cancers. mdpi.com Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. Several pyrimidine derivatives have been investigated for their ability to inhibit specific CDKs.

For instance, 2-anilinopyrimidine derivatives have been synthesized and evaluated for their CDK inhibitory activity. mdpi.com These compounds have shown potent antiproliferative activities toward different solid cancer cell lines. mdpi.com Molecular docking studies suggest that the 2-anilinopyrimidine moiety is crucial for binding to the ATP-binding pocket of CDKs. mdpi.com

Furthermore, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2/cyclin A and CDK9/cyclin T1. rsc.org The most potent compounds in this series exhibited IC50 values in the nanomolar range and induced cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. rsc.org Another study highlighted 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives as potent and selective CDK2 inhibitors, which reduced the phosphorylation of the retinoblastoma protein, arrested cells at the G2/M phase, and induced apoptosis in colorectal cancer cells. nih.gov

| Pyrimidine Derivative | Target CDK | Cancer Cell Line | Cellular Effect | IC50/Ki Value |

| 2-Anilinopyrimidines | CDK9 | Various solid tumors | Antiproliferative | Not specified |

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/cyclin A, CDK9/cyclin T1 | Triple-negative breast cancer (MDA-MB-231) | G2/M phase arrest | 83 nM (CDK2), 65 nM (CDK9) |

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines | CDK2/cyclin E | Colorectal cancer (HCT-116) | G2/M phase arrest, Apoptosis | 0.001 µM (Ki) |

Anti-inflammatory Response Modulation

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Selectivity)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins (B1171923), which are lipid mediators of inflammation. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. medcentral.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Several studies have demonstrated that pyrimidine derivatives can act as selective COX-2 inhibitors. nih.gov For example, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory activity comparable to the established selective COX-2 inhibitor meloxicam. nih.gov In vitro assays confirmed the ability of these compounds to inhibit COX-2 activity. nih.gov

Another study focused on pyrimidine-5-carbonitrile derivatives and found that several of these compounds exhibited significant COX-2 inhibitory activity at low concentrations. mdpi.com The structure-activity relationship of these compounds indicated that substitutions on the pyrimidine ring could modulate their COX-2 inhibitory potency and selectivity. mdpi.com

| Pyrimidine Derivative Class | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) | Reference Compound |

| L1 and L2 | Comparable to Meloxicam | - | High selectivity for COX-2 | Meloxicam, Piroxicam |

| Pyrimidine-5-carbonitriles (e.g., 5d) | 0.16 ± 0.01 µM | - | - | Celecoxib, Nimesulide |

Modulation of Prostaglandin E2 (PGE2) Production

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its production is primarily catalyzed by the COX-2 enzyme. nih.govdomaintherapeutics.com Therefore, the inhibition of COX-2 by this compound derivatives directly leads to a reduction in PGE2 production, thereby exerting an anti-inflammatory effect.

The mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX activity, which in turn suppresses the production of prostaglandins like PGE2. nih.gov By selectively inhibiting the COX-2 isoform, pyrimidine-based inhibitors can effectively reduce the synthesis of PGE2 at inflammatory sites, mitigating the inflammatory response. mdpi.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. rsc.org Overproduction of ROS can lead to oxidative stress, which is implicated in the pathogenesis of various diseases, including cancer and inflammation. Antioxidants are substances that can neutralize these harmful free radicals.

Pyrimidine derivatives have been shown to possess antioxidant properties and the ability to scavenge reactive oxygen species. nih.gov ROS assays have indicated that certain pyrimidine compounds can reduce the levels of free radicals, confirming their antioxidant capabilities. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it.

Antiviral Activities and Replication Inhibition Mechanisms

Derivatives of this compound have demonstrated notable antiviral activities against a range of viruses. The mechanisms behind these activities often involve the inhibition of crucial viral replication processes.

One area of significant findings is in the activity of pyrimidine derivatives against human cytomegalovirus (HCMV). Certain phenyl pyrimidine derivatives have been shown to inhibit the immediate-early gene expression of HCMV. This inhibitory action is crucial as it targets the initial stages of the viral replication cycle. By preventing the expression of immediate-early genes, these compounds effectively halt the cascade of viral gene expression necessary for the production of new virus particles.

Furthermore, the antiviral spectrum of pyrimidine derivatives extends to other significant human pathogens. Studies have reported the efficacy of these compounds against herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). The ability of these derivatives to inhibit a variety of viruses underscores the potential of the pyrimidine scaffold in the development of broad-spectrum antiviral agents. The mechanism of action for these compounds is an active area of research, with current evidence pointing towards interference with viral entry and replication steps.

A broader review of patented pyrimidine-containing compounds reveals their activity against a wide array of viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, hepatitis B and C, and human immunodeficiency virus (HIV). The common thread among these activities is the targeting of essential viral enzymes and processes, such as viral polymerases and proteases, which are necessary for viral replication. The diverse antiviral applications highlight the versatility of the pyrimidine core structure in designing novel therapeutic agents.

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Virus | Mechanism of Action |

| Phenyl pyrimidine derivatives | Human Cytomegalovirus (HCMV) | Inhibition of immediate-early gene expression |

| Pyrimidine derivatives | Herpes Simplex Virus-1 (HSV-1) | Inhibition of viral replication |

| Pyrimidine derivatives | Mayaro Virus (MAY) | Inhibition of viral replication |

| Pyrimidine derivatives | Vesicular Stomatitis Virus (VSV) | Inhibition of viral replication |

Investigation of Metabolic Pathway Enzyme Inhibition

Derivatives of this compound have been investigated for their potential to inhibit various metabolic pathway enzymes, indicating a broad therapeutic potential beyond antiviral applications.

One significant area of investigation is the inhibition of cyclooxygenase (COX) enzymes. Certain 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been identified as highly potent and specific inhibitors of COX-2. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Another important target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors, demonstrating promising antifungal activity. By targeting this key enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to fungal cell death.

Furthermore, studies have explored the inhibitory effects of pyrimidine derivatives on a panel of metabolic enzymes. These include carbonic anhydrase isoenzymes I and II (implicated in conditions like glaucoma and epilepsy), acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (targets in Alzheimer's disease therapy), α-glucosidase (involved in carbohydrate metabolism and a target for anti-diabetic drugs), and aldose reductase (AR) (implicated in diabetic complications). The ability of pyrimidine derivatives to inhibit these diverse enzymes highlights their potential in treating a wide range of metabolic and neurodegenerative disorders.

Table 2: Inhibition of Metabolic Enzymes by Pyrimidine Derivatives

| Enzyme Target | Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Lanosterol 14α-demethylase (CYP51) | Antifungal |

| Carbonic Anhydrase I & II | Glaucoma, Epilepsy |

| Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| α-Glucosidase | Diabetes |

| Aldose Reductase (AR) | Diabetic Complications |

Analysis of Interactions with Specific Cellular Receptors and Biological Targets

The pharmacological effects of this compound derivatives are often mediated through their interaction with specific cellular receptors and biological targets. A significant focus of research has been on their role as kinase inhibitors.

One key target is Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. Overexpression of BTK is associated with certain types of leukemia and lymphoma. Novel 2-phenyl pyrimidine derivatives have been designed and synthesized as potent BTK inhibitors. These compounds have demonstrated significant anti-proliferative activity in B-cell leukemia cell lines, suggesting their potential as therapeutic agents for B-cell malignancies. nih.gov

Another important receptor tyrosine kinase is the c-Mesenchymal-Epithelial Transition factor (c-Met), which is implicated in oncogenesis and metastasis when overexpressed. N-phenylpyrimidin-2-amine derivatives have been developed as potential c-Met inhibitors, showing inhibitory activity against the c-Met kinase and anti-proliferative effects in c-Met sensitive tumor cell lines.

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, has also been explored. Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as VEGFR-2 inhibitors, demonstrating antiangiogenic and antitumor properties. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

Table 3: Cellular Receptors and Biological Targets of Phenylpyrimidine Derivatives

| Cellular Target | Biological Pathway | Therapeutic Potential |

| Bruton's Tyrosine Kinase (BTK) | B-cell receptor signaling | Leukemia, Lymphoma |

| c-Mesenchymal-Epithelial Transition factor (c-Met) | Receptor tyrosine kinase signaling | Cancer |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Angiogenesis | Cancer |

Potential in Anti-diabetic Research via PPAR Signaling Pathway Modulation

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. As such, they are important therapeutic targets for the treatment of type 2 diabetes. Pyrimidine derivatives have emerged as a promising class of compounds for modulating the PPAR signaling pathway.

In particular, the dual agonism of PPARα and PPARγ is a desirable characteristic for an anti-diabetic drug, as it can simultaneously address both hyperglycemia and dyslipidemia. A notable example is Muraglitazar (BMS-298585), a non-thiazolidinedione PPAR alpha/gamma dual agonist. nih.gov This compound, which features a methyl-phenyl-oxazole moiety, has demonstrated potent in vitro activity at both human PPARα and PPARγ. nih.gov In preclinical models of diabetes, Muraglitazar has shown excellent efficacy in lowering glucose, insulin (B600854), triglycerides, and free fatty acids. nih.gov

The development of such compounds highlights the potential of the broader class of phenyl-substituted heterocyclic derivatives, including those with a pyrimidine core, to act as PPAR modulators. A comprehensive review of pyrimidine derivatives as multifaceted anti-diabetic agents has underscored their potential to target key pathways in diabetes pathogenesis, including PPAR-γ agonism. nih.gov The ability to fine-tune the interaction with different PPAR isoforms through structural modifications of the pyrimidine scaffold offers a promising avenue for the development of next-generation anti-diabetic therapies with improved efficacy and safety profiles. nih.govnih.gov

Table 4: Role of Pyrimidine Derivatives in PPAR Signaling for Anti-diabetic Research

| Compound Class | Target Receptor | Mechanism of Action | Therapeutic Outcome |

| Phenyl-substituted heterocycles | PPARα / PPARγ | Dual Agonism | Glucose and lipid lowering |

| Pyrimidine derivatives | PPARγ | Agonism | Improved insulin sensitivity |

Structure Activity Relationship Sar Studies for 4 Methyl 2 Phenylpyrimidine Scaffolds

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the 4-methyl-2-phenylpyrimidine framework is a key strategy to fine-tune its biological activity and selectivity. The nature, position, and size of these substituents can dramatically alter the compound's interaction with its target protein.

The position of substituents on the phenyl ring of the 2-phenylpyrimidine (B3000279) scaffold has a significant impact on biological activity. Studies comparing positional isomers often show that a substituent's placement can alter the molecule's electronic distribution and steric profile, thereby affecting its binding affinity for a target. nih.govnih.gov

The strategic placement of a methyl group, for instance, can influence the orientation of the ligand within a binding pocket, potentially creating favorable C–H···π interactions with aromatic residues of the target protein. researchgate.net Molecular dynamics simulations can help rationalize these findings by modeling how different isomers stabilize or destabilize the ligand-receptor complex. nih.gov

The introduction of specific functional groups onto the this compound scaffold is a common strategy to modulate bioactivity.

Carboxylic Acid: While not extensively detailed in the provided context for this specific scaffold, carboxylic acid groups are often introduced to create strong ionic interactions or hydrogen bonds with key residues (like lysine (B10760008) or arginine) in a target's active site. In a study on uracil-based inhibitors, a carboxylic acid moiety was shown to be a key binding element. nih.gov

Thiol: The thiol (-SH) group and its derivatives, such as methylthio (-SCH3), can also influence activity. In one study, 2-(methylthio)-4-methylpyrimidine carboxamides were synthesized and showed moderate fungicidal activity. researchgate.net The sulfur atom can act as a hydrogen bond acceptor and participate in van der Waals interactions within the binding site of enzymes like succinate (B1194679) dehydrogenase. researchgate.net

Amino: The amino (-NH2) group is a critical moiety for establishing hydrogen bonds with target proteins. nih.gov In the development of BTK inhibitors, an aniline (B41778) moiety at the C-4 position of the pyrimidine (B1678525) core was a key feature. nih.gov Modifications to this amino group, such as forming an N-phenylacrylamide pharmacophore, were crucial for binding. nih.gov Furthermore, attaching various substituted amino groups to the pyrimidine ring has been a successful strategy in developing compounds with antidiabetic effects. researchgate.net

The following table summarizes the impact of different substituents on the bioactivity of pyrimidine derivatives based on various studies.

| Moiety | Position of Substitution | Observed Effect on Bioactivity | Target/Assay |

| Halogen (-Cl, -F) | Aryl group at C-4 | Canceled cytotoxic activity in one series. nih.gov | Cancer Cell Lines |

| Halogen (-CF3) | Phenyl ring | Showed moderate fungicidal activity. researchgate.net | Sclerotinia sclerotiorum |

| Amino (-NH-aryl) | Pyrimidine core at C-4 | Essential for BTK inhibitory activity. nih.gov | BTK Enzyme |

| Methylthio (-SCH3) | Pyrimidine core at C-2 | Contributed to moderate antifungal activity. researchgate.net | Fungicidal Assay |

| Substituted Amino | Pyrimidine core at C-2 | Resulted in compounds with antidiabetic effects. researchgate.net | Antidiabetic Assay |

Molecular recognition between a ligand and its target is governed by a combination of steric and electronic factors.

Steric Factors: The size and shape of substituents determine the physical fit of the molecule into the binding pocket. In the case of 2-phenyl pyrimidine derivatives targeting BTK, it was found that large-size substituent groups were more favorable for inhibitory activity than smaller groups. nih.gov For instance, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety resulted in the most promising anti-proliferative activity. nih.gov Bulky groups can cause steric hindrance that prevents optimal binding, but they can also establish beneficial van der Waals contacts in larger pockets, enhancing affinity. rsc.org

Electronic Factors: The electronic properties of substituents influence the electrostatic and bonding interactions with the target. Electron-withdrawing groups, such as halogens, can alter the charge distribution across the scaffold, potentially enhancing interactions with electron-rich pockets. nih.gov Conversely, electron-donating groups can improve interactions with electron-poor regions. nih.gov The interplay of these factors is complex; for example, while electron-withdrawing groups were sometimes beneficial, in other cases, they were detrimental to the activity of pyrimidine derivatives. nih.gov This suggests that a delicate electronic balance is often required for optimal molecular recognition. wesleyan.edu

Rational Design Principles Derived from SAR Insights

The collective findings from SAR studies provide guiding principles for the rational design of new, more potent this compound derivatives. researchgate.net

Core Scaffold is Key: The 2-phenylpyrimidine core is a validated starting point for designing kinase inhibitors and other biologically active molecules. nih.gov

Target Specific Pharmacophores: For specific targets like BTK, incorporating known pharmacophores, such as an N-phenylacrylamide group, onto the pyrimidine scaffold is a successful strategy. nih.gov

Optimize Phenyl Ring Substitution: The substitution pattern on the phenyl ring is critical. The position (e.g., meta vs. para) and electronic nature (withdrawing vs. donating) of substituents must be carefully selected to maximize target engagement. For some targets, larger substituents on the phenyl ring are preferred. nih.gov

Utilize Key Interaction Points: The pyrimidine nitrogens and strategically placed functional groups (like amino or hydroxyl moieties) can serve as crucial hydrogen bond donors or acceptors, anchoring the molecule in the active site. mdpi.com Designing molecules that exploit these interactions is a fundamental principle.

Pharmacophore Elucidation and Target-Specific Binding Features

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the 2-phenylpyrimidine scaffold, pharmacophore modeling has been used to understand the key features required for activity against targets like phosphodiesterase 4B (PDE4B). nih.gov

A typical pharmacophore model for a 2-phenylpyrimidine-based inhibitor might include:

Hydrogen Bond Acceptors: Often corresponding to the nitrogen atoms in the pyrimidine ring.

Hydrogen Bond Donors: Can be introduced via substituents like amino or hydroxyl groups.